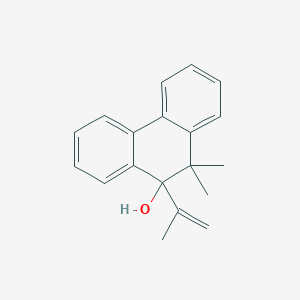
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL is an organic compound that belongs to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a hydroxyl group (-OH) at the 9th position and a prop-1-en-2-yl group at the 9th position, along with two methyl groups at the 10th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL typically involves multiple steps, including the formation of the phenanthrene core and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the double bond in the prop-1-en-2-yl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The prop-1-en-2-yl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound without the hydroxyl and prop-1-en-2-yl groups.
9,10-Dihydrophenanthrene: Lacks the hydroxyl and prop-1-en-2-yl groups but has a similar core structure.
10-Methyl-9,10-dihydrophenanthren-9-OL: Similar structure with one methyl group instead of two.
Uniqueness
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL is unique due to the presence of both the hydroxyl and prop-1-en-2-yl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
911305-32-3 |
|---|---|
Formule moléculaire |
C19H20O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
10,10-dimethyl-9-prop-1-en-2-ylphenanthren-9-ol |
InChI |
InChI=1S/C19H20O/c1-13(2)19(20)17-12-8-6-10-15(17)14-9-5-7-11-16(14)18(19,3)4/h5-12,20H,1H2,2-4H3 |
Clé InChI |
YEZCETMCQXDAIW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1(C2=CC=CC=C2C3=CC=CC=C3C1(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















